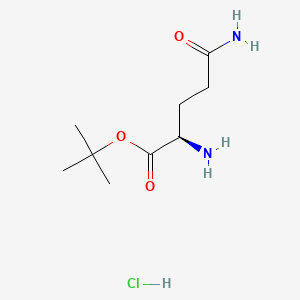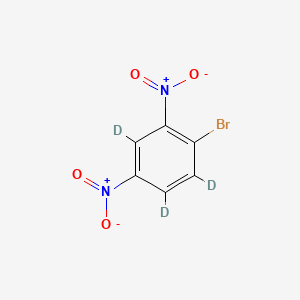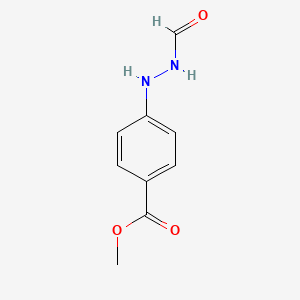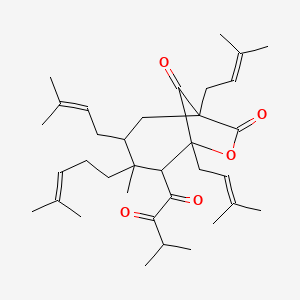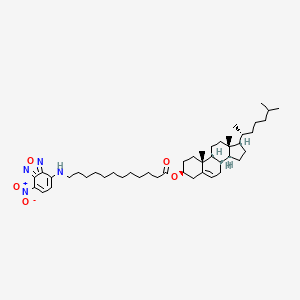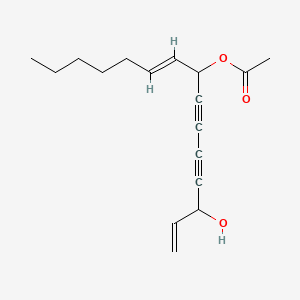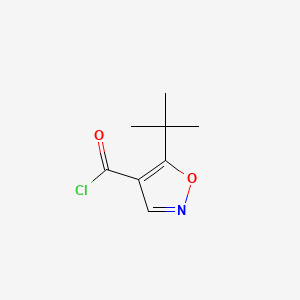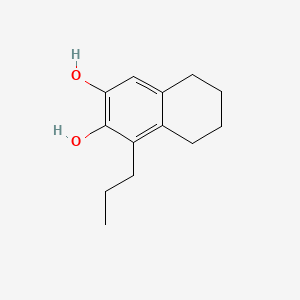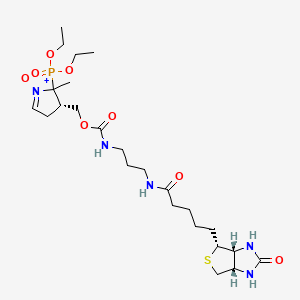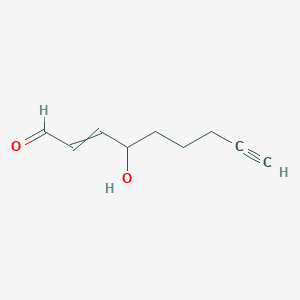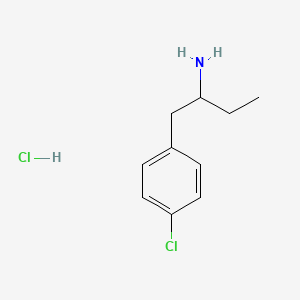
1-(4-Chlorophenyl)butan-2-amine hydrochloride
Vue d'ensemble
Description
1-(4-Chlorophenyl)butan-2-amine, also known by other names such as N-(3-Chloro-2-methylpropyl)aniline and 1-(4-Chloro-Phenyl)-2-butanamine , is a chemical compound with the molecular formula C10H14ClN . It has a molecular weight of 183.678 . The compound is racemic, meaning it contains equal amounts of left and right-handed enantiomers .
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)butan-2-amine can be represented by the SMILES notationCCC(N)CC1=CC=C(Cl)C=C1 and the InChI notation InChI=1S/C10H14ClN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10H,2,7,12H2,1H3 . Physical And Chemical Properties Analysis
1-(4-Chlorophenyl)butan-2-amine has a molecular weight of 183.678 . It is a racemic compound, meaning it contains equal amounts of left and right-handed enantiomers .Applications De Recherche Scientifique
Spectroscopic Characterization
1-(4-Chlorophenyl)butan-2-amine hydrochloride has been characterized spectroscopically in several studies. For instance, Kuś et al. (2016) performed a comprehensive chemical characterization of two cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one (4-CEC) hydrochloride. They utilized nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. This study provides valuable data for identifying and understanding the structure of such compounds (Kuś et al., 2016).
Crystallography and Structural Analysis
Several studies have focused on the crystal structure and molecular interactions of compounds related to 1-(4-Chlorophenyl)butan-2-amine hydrochloride. For example, Kang et al. (2015) investigated the crystal structure of cyproconazole, a compound containing a 4-chlorophenyl group. Their analysis included examining the dihedral angles and hydrogen bonding interactions, contributing to understanding the molecular configuration of similar compounds (Kang et al., 2015).
Synthesis and Derivatization
Nycz et al. (2016) identified and characterized several cathinone salts, including 1-(4-chlorophenyl)-2-(methylamino)propan-1-one (4-CMC), a closely related compound. They employed spectroscopic studies and single crystal X-ray diffraction methods for identification. This research offers insight into the synthetic routes and derivatization processes of similar compounds (Nycz et al., 2016).
Pharmacological Research Applications
Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, which includes a compound structurally similar to 1-(4-Chlorophenyl)butan-2-amine hydrochloride. This compound has potential as a pharmacological research tool and a drug lead, highlighting the significance of such chemicals in medical research (Croston et al., 2002).
Liquid Chromatographic Separation and Analysis
Vaccher et al. (1991) developed a liquid chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, a compound sharing a similar structural motif. Their method involved derivatization steps and chromatographic separation, providing a technique that could be applied to the analysis of 1-(4-Chlorophenyl)butan-2-amine hydrochloride (Vaccher et al., 1991).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHHOFHHYPUSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)butan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



